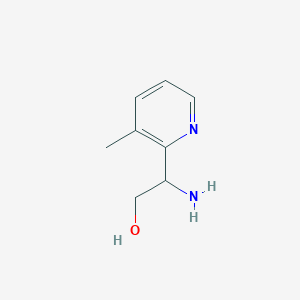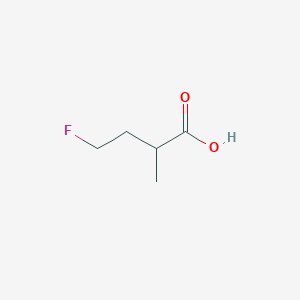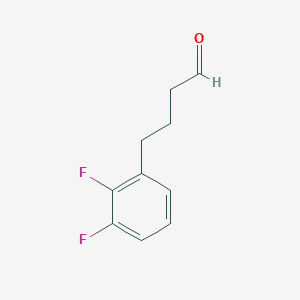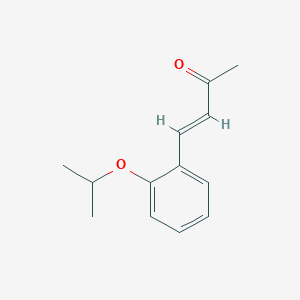
4-(2-Isopropoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Isopropoxyphenyl)but-3-en-2-one is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with an isopropoxy group and a but-3-en-2-one moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropoxyphenyl)but-3-en-2-one typically involves the following steps:
Phenol Derivative Preparation: The starting material is often a phenol derivative, which undergoes substitution reactions to introduce the isopropoxy group.
Formation of the Enone: The enone moiety is formed through a series of reactions, including aldol condensation and subsequent dehydration.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Isopropoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Saturated analogs with different physical properties.
Substitution Products: Compounds with diverse functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Isopropoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-(2-Isopropoxyphenyl)but-3-en-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(2-Isopropoxyphenyl)but-3-en-2-one is unique due to its specific structural features. Similar compounds include:
4-(2-Methoxyphenyl)but-3-en-2-one: Similar structure with a methoxy group instead of isopropoxy.
4-(2-Ethoxyphenyl)but-3-en-2-one: Similar structure with an ethoxy group.
4-(2-Propoxyphenyl)but-3-en-2-one: Similar structure with a propoxy group.
These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(E)-4-(2-propan-2-yloxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13-7-5-4-6-12(13)9-8-11(3)14/h4-10H,1-3H3/b9-8+ |
InChI-Schlüssel |
AUBDNRVCRMORDX-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)OC1=CC=CC=C1/C=C/C(=O)C |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


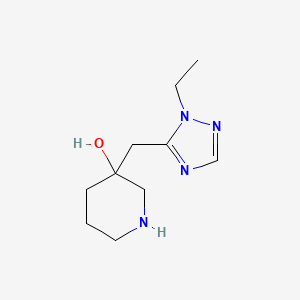
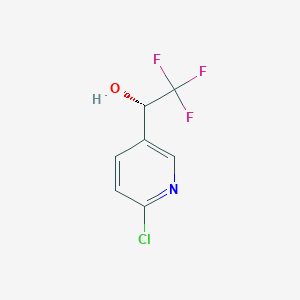
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
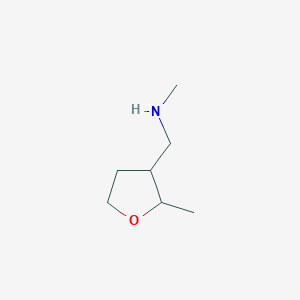
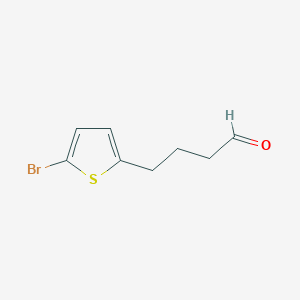
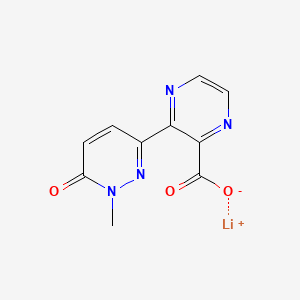
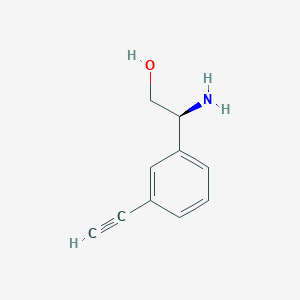

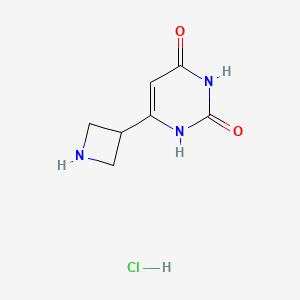

amine](/img/structure/B15321848.png)
